Monna is synthesized through organic chemistry methods and is classified under synthetic organic compounds. Its unique structure allows it to function as an inhibitor, making it a candidate for further research in therapeutic applications. The compound's CAS Registry Number is 1572936-83-4, and it has been assigned various identifiers in chemical databases, including the PubChem Compound ID 72165188 .
The synthesis of Monna typically involves multi-step organic reactions that incorporate various chemical precursors. While specific details on the synthesis pathway are not extensively documented in the provided sources, common methods for synthesizing similar compounds often include:
These methods can be optimized based on desired yields and purity levels, often utilizing solvents and catalysts to facilitate reactions. The technical details would generally involve controlling reaction temperatures, times, and concentrations to achieve efficient conversion rates.
Monna's molecular structure consists of a naphthalene ring substituted with an amino group and a nitro group attached to a benzoic acid moiety. The structural formula can be represented as follows:
The structural representation highlights the arrangement of atoms within the molecule, which is critical for understanding its reactivity and interaction with biological targets .
Monna's primary chemical reaction involves its interaction with calcium-activated chloride channels. As an inhibitor, it binds to specific sites on these channels, preventing their activation by calcium ions. This action can lead to various downstream effects in cellular signaling pathways.
The technical aspects of these reactions include:
Quantitative data regarding these interactions can be derived from assays measuring the concentration required for inhibition (IC50 values) and other kinetic parameters.
Monna exerts its pharmacological effects by inhibiting calcium-activated chloride channels, which play a vital role in various physiological functions such as fluid secretion and muscle contraction. The mechanism involves:
Data supporting this mechanism typically comes from electrophysiological studies that demonstrate changes in ion currents upon application of Monna .
Monna is characterized by several physical properties:
Key chemical properties include:
These properties are essential for determining how Monna can be handled safely in laboratory settings and its potential applications in drug formulation.
Monna's primary applications lie within pharmacology and medicinal chemistry:
Ongoing research may expand its applications into new therapeutic areas based on its mechanism of action and efficacy profiles observed in preclinical studies .
The discovery of MONNA (N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid) emerged from systematic efforts to address the historical lack of potent and selective inhibitors for the calcium-activated chloride channel TMEM16A (ANO1). Researchers recognized that existing blockers like niflumic acid (NFA), 4,4′-diisothiocyanatostilbene-2,2′-disulfonic acid (DIDS), and 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) suffered from high half-maximal inhibitory concentrations (IC₅₀ values of 37.3 μM, 10.7 μM, and 32.3 μM respectively) and poor selectivity profiles, often blocking potassium channels or elevating intracellular calcium concentrations [1] [3]. Anthranilic acid was identified as a privileged scaffold due to its structural similarity to moderately effective calcium-activated chloride channel (CaCC) blockers and favorable physicochemical properties for membrane permeability [10]. The design strategy focused on optimizing two critical domains: the lipophilic aromatic moiety (Region I) for enhanced membrane interaction and channel binding, and the electron-withdrawing substituent on the anthranilic acid core (Region II) for improved electrostatic interactions within the anion conduction pore [1] [9]. This approach leveraged structure-activity relationship (SAR) studies conducted on endogenous ANO1 in Xenopus laevis oocytes (xANO1) using a validated two-electrode voltage-clamp screening platform [1] [3].
The synthesis of MONNA and its analogs followed a convergent three-step pathway centered on anthranilic acid functionalization (Figure 1). The core sequence employed a Buchwald-Hartwig amination as the pivotal carbon-nitrogen bond-forming reaction, enabling efficient coupling of halogenated naphthalene derivatives with substituted anthranilic acid esters [1] [3]:
Step 1: Esterification. 5-Nitroanthranilic acid (1) underwent methyl esterification using thionyl chloride (SOCl₂) in anhydrous methanol. This protection step was crucial to prevent side reactions during subsequent coupling:5-Nitroanthranilic Acid + CH₃OH + SOCl₂ → Methyl 2-amino-5-nitrobenzoate (2)
The reaction proceeded under reflux for 8-12 hours, followed by neutralization and purification [1] [3].
Step 2: Buchwald-Hartwig Coupling. Methyl 2-amino-5-nitrobenzoate (2) was coupled with 4-methoxy-2-bromonaphthalene (3) using a palladium-based catalyst system. Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃; 0.05 eq) and (±)-2,2′-bis(diphenylphosphino)-1,1′-binaphthalene (BINAP; 0.10 eq) were stirred in anhydrous toluene to form the active catalyst. Addition of the aryl bromide and the anthranilate ester, followed by heating, yielded the coupled product Methyl N-((4-methoxy)-2-naphthyl)-5-nitroanthranilate (4):Methyl 2-amino-5-nitrobenzoate + 4-Methoxy-2-bromonaphthalene → Methyl N-((4-methoxy)-2-naphthyl)-5-nitroanthranilate
[1] [3]
Step 3: Ester Hydrolysis. The methyl ester (4) was hydrolyzed under basic conditions (e.g., aqueous NaOH or LiOH) to afford the final product, N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid (MONNA, 5):Methyl N-((4-methoxy)-2-naphthyl)-5-nitroanthranilate + NaOH → MONNA
Crude MONNA was purified by recrystallization or column chromatography, with structure confirmation achieved via NMR, mass spectrometry, and elemental analysis [1] [3] [9].
Table 1: Key Synthetic Intermediates and Reagents for MONNA Synthesis
Compound | Chemical Name | Role | Key Structural Feature |
---|---|---|---|
1 | 5-Nitroanthranilic Acid | Starting Material | Anthranilic acid with nitro group at position 5 |
2 | Methyl 2-amino-5-nitrobenzoate | Protected Intermediate | Esterified carboxylic acid group |
3 | 4-Methoxy-2-bromonaphthalene | Coupling Partner | Bromine at position 2 for Pd-catalyzed coupling; methoxy at position 4 |
4 | Methyl N-((4-methoxy)-2-naphthyl)-5-nitroanthranilate | Coupled Intermediate | Esterified MONNA precursor |
5 | N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid (MONNA) | Final Product | Free carboxylic acid, target inhibitor |
Comprehensive SAR studies evaluated the impact of substituent identity and position on both the naphthyl and anthranilic acid rings on xANO1 inhibitory potency (IC₅₀). These investigations revealed critical structural determinants for high-affinity blockade:
Unsubstituted 2-Naphthyl: IC₅₀ = 1.8 μM [1] [3] [9]The 4-methoxy group's strong electron-donating effect likely enhances electron density on the naphthalene ring, promoting favorable π-stacking or hydrophobic interactions within a specific sub-pocket of the TMEM16A channel. Molecular docking studies suggest the methoxy group occupies a hydrophobic cavity near the pore, stabilized by van der Waals contacts [8].
Anthranilic Acid Ring Substitution: The position of the nitro group on the anthranilic acid ring was paramount. Activity followed a strict order dependent on the nitro group position relative to the carboxylic acid and the anilide nitrogen:
Table 2: Impact of Naphthyl and Anthranilic Acid Substituents on TMEM16A Inhibition (IC₅₀)
Region Modified | Substituent/Position | Compound Example | IC₅₀ (μM) | Relative Potency vs. MONNA |
---|---|---|---|---|
Naphthyl Linkage | 1-Naphthyl | N-1-Naphthyl-5-nitroanthranilic acid | >10 | >125-fold weaker |
2-Naphthyl | N-2-Naphthyl-5-nitroanthranilic acid | 1.8 | 22.5-fold weaker | |
2-Naphthyl C4 Subst. | None | N-2-Naphthyl-5-nitroanthranilic acid | 1.8 | 22.5-fold weaker |
Bromo | N-(4-Bromo-2-naphthyl)-5-nitroanthranilic acid | 0.21 | 2.6-fold weaker | |
Methoxy (MONNA) | MONNA | 0.08 | 1 (Reference) | |
Iodo | N-(4-Iodo-2-naphthyl)-5-nitroanthranilic acid | 0.33 | 4.1-fold weaker | |
Anthranilic Acid Subst. Position | 4-Nitro | N-(4-Methoxy-2-naphthyl)-4-nitroanthranilic acid | 0.52 | 6.5-fold weaker |
5-Nitro (MONNA) | MONNA | 0.08 | 1 (Reference) | |
6-Nitro | N-(4-Methoxy-2-naphthyl)-6-nitroanthranilic acid | 3.7 | 46-fold weaker | |
None (Unsubstituted) | N-(4-Methoxy-2-naphthyl)anthranilic acid | >10 | >125-fold weaker |
The nitro group (-NO₂) at the C5 position of the anthranilic acid ring emerged as an irreplaceable pharmacophore for sub-micromolar TMEM16A inhibition. Systematic modification of this group provided key insights into its electronic and steric requirements:
Table 3: Influence of C5 Anthranilic Acid Substituent Modifications on TMEM16A Inhibition
C5 Substituent | Compound Example | IC₅₀ (μM) | Relative Potency vs. MONNA | Key Property Change vs. -NO₂ |
---|---|---|---|---|
-NO₂ (MONNA) | MONNA | 0.08 | 1 (Reference) | Reference (Strong EWG, Planar) |
-CN | N-(4-Methoxy-2-naphthyl)-5-cyanoanthranilic acid | 0.75 | ~9-fold weaker | Different EWG strength & geometry |
-NH₂ | N-(4-Methoxy-2-naphthyl)-5-aminoanthranilic acid | >2.5 | >30-fold weaker | Electron Donating Group (EDG) |
-OH | N-(4-Methoxy-2-naphthyl)-5-hydroxyanthranilic acid | >>10 | >>125-fold weaker | EDG, H-bond donor/acceptor |
-OCH₃ | N-(4-Methoxy-2-naphthyl)-5-methoxyanthranilic acid | >>10 | >>125-fold weaker | EDG |
-CH₃ | N-(4-Methoxy-2-naphthyl)-5-methylanthranilic acid | >>10 | >>125-fold weaker | Weak EDG, Increased Sterics |
-H | N-(4-Methoxy-2-naphthyl)anthranilic acid | >>10 | >>125-fold weaker | No substituent effect |
-CF₃ | N-(4-Methoxy-2-naphthyl)-5-trifluoromethylanthranilic acid | ~1.2 | ~15-fold weaker | EWG but larger steric footprint |
Figure 1: Optimized Binding Pose of MONNA within TMEM16A Pore (Based on Molecular Docking and Cryo-EM Data [8])
The integrated SAR and structural modeling confirm MONNA as the product of rational optimization targeting complementary regions within the TMEM16A pore. Its exceptional potency stems from the synergistic combination of the 4-methoxy-2-naphthyl group providing optimal hydrophobic contact and the 5-nitroanthranilic acid core delivering essential electrostatic interactions facilitated by the strategically positioned nitro group. These insights provide a robust foundation for designing next-generation TMEM16A modulators with potential applications in cancer, hypertension, and secretory disorders [1] [3] [6].
CAS No.: 15769-56-9
CAS No.: 210230-40-3
CAS No.: 485-18-7
CAS No.: 25468-09-1
CAS No.: